5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a synthetic organic compound that has gained attention in various fields of scientific research
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound may affect multiple pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine compounds , suggesting that this compound may have similar properties.
Result of Action
Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide involves several key steps:
Formation of Intermediate Compounds: : The synthesis starts with the preparation of intermediate compounds, such as 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine and 3-(3-(pyridin-3-yl)phenyl)thiophene-2-sulfonamide.
Condensation Reactions: : These intermediates undergo condensation reactions in the presence of suitable reagents and catalysts to form the final compound.
Purification: : The final product is purified using methods such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and efficiency. Scale-up processes may require specialized equipment to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the pyridine ring or the triazolo ring, potentially leading to partial hydrogenation.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Solvents: : Dimethylformamide (DMF), acetonitrile
Major Products
The major products from these reactions can include oxidized or reduced forms of the compound, or derivatives where the sulfonamide group has been modified.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it valuable for developing new materials and catalysts.
Biology
Biological research leverages this compound for its potential interactions with biological targets. Its complex structure can mimic biological molecules, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Research explores its ability to interact with specific biological pathways, which could lead to the development of new therapeutic agents for diseases such as cancer or infections.
Industry
Industrial applications may include its use in the synthesis of advanced materials, such as polymers or electronic components, due to its aromatic and heterocyclic moieties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-ethylthiophen-2-yl)phenyl)-N'-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
5-ethyl-N-(3-(4-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific arrangement of functional groups, which can result in unique chemical and biological properties. Its combination of a thiophene-sulfonamide with a triazolopyridazine moiety provides a distinctive scaffold for diverse applications.
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Properties
IUPAC Name |
5-ethyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-2-18-8-11-21(31-18)32(29,30)27-17-7-3-5-15(13-17)19-9-10-20-24-25-22(28(20)26-19)16-6-4-12-23-14-16/h3-14,27H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZHAJKSCILFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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